Physicochemical Differentiation: Impact of Dual Substitution on Lipophilicity and Predicted Blood-Brain Barrier Permeability
The calculated partition coefficient (cLogP) for 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine is 2.38 . This value is higher than the cLogP of the simpler analog 1-(4-methoxyphenyl)piperazine (cLogP ~1.8) and lower than the cLogP of 1-(4-benzyloxyphenyl)piperazine (cLogP ~2.8) . The optimal range for CNS drug candidates is typically between 2 and 4, suggesting that the 4-benzyloxy-3-methoxy substitution pattern provides a balanced lipophilicity profile that is more favorable for crossing the blood-brain barrier compared to the less lipophilic methoxy analog and may offer a better solubility profile than the more lipophilic benzyloxy analog [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.38 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)piperazine: cLogP ~1.8; 1-(4-benzyloxyphenyl)piperazine: cLogP ~2.8 |
| Quantified Difference | ΔcLogP = +0.58 vs 4-methoxy analog; ΔcLogP = -0.42 vs 4-benzyloxy analog |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
This balanced lipophilicity profile suggests 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine may exhibit superior potential for crossing the blood-brain barrier while maintaining better aqueous solubility, a key advantage in CNS drug discovery.
- [1] Pajouhesh, H., Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005; 2(4): 541-553. View Source
